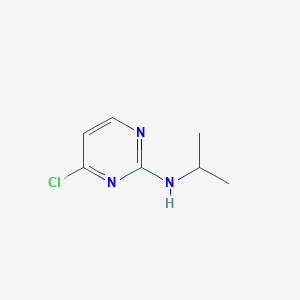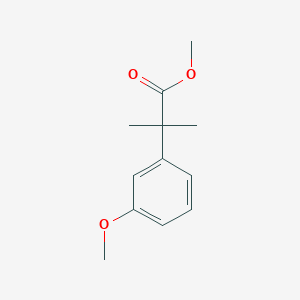
Methyl 2-(3-methoxyphenyl)-2-methylpropanoate
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its common names, and its structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis, as well as any notable reaction conditions.Molecular Structure Analysis
This would involve discussing the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve detailing the compound’s reactivity, including common reactions it undergoes and the products of these reactions.Physical And Chemical Properties Analysis
This would include details such as the compound’s melting point, boiling point, solubility, and spectral data (IR, NMR, etc.).Wissenschaftliche Forschungsanwendungen
1. Synthesis of Quinazolinone Derivatives
- Summary of Application: Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, a compound structurally similar to Methyl 2-(3-methoxyphenyl)-2-methylpropanoate, was synthesized from anthranilic acid using two green chemistry approaches: utilization of the DES and microwave-induced synthesis .
- Methods of Application: The first step includes a synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one which was performed in choline chloride:urea DES. In the second step, S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was performed in a microwave-induced reaction .
- Results or Outcomes: The desired compound was successfully obtained in a yield of 59% and was characterized by different spectral methods .
2. Synthesis of 1,3-Oxazepines
- Summary of Application: 2-(3-Methoxyphenyl)ethylamine, a compound structurally similar to Methyl 2-(3-methoxyphenyl)-2-methylpropanoate, was used in the perfluorooctanesulfonic acid catalyzed Pictet-Spengler reaction. It was also used in a synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
3. Antioxidant Properties of 2,3-Dihydro-3,5-Dihydroxy-6-Methyl-4H-Pyran-4-One
- Summary of Application: 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a compound structurally similar to Methyl 2-(3-methoxyphenyl)-2-methylpropanoate, is usually formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates .
- Methods of Application: A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity .
- Results or Outcomes: It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities . The hydroxyl group at the olefin position exhibited a remarkable impact on the antioxidant activity of DDMP .
4. Synthesis of 1,3-Oxazepines
- Summary of Application: 2-(3-Methoxyphenyl)ethylamine, a compound structurally similar to Methyl 2-(3-methoxyphenyl)-2-methylpropanoate, was used in a synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
5. Synthesis of Quinazolinone Derivatives
- Summary of Application: A green synthetic procedure was developed for the two-step synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate from anthranilic acid, using two green chemistry approaches: utilization of the DES and microwave-induced synthesis .
- Methods of Application: The first step includes a synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one which was performed in choline chloride:urea DES. In the second step, S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was performed in a microwave-induced reaction .
- Results or Outcomes: The desired compound was successfully obtained in a yield of 59% and was characterized by different spectral methods .
6. Antioxidant Properties of 2,3-Dihydro-3,5-Dihydroxy-6-Methyl-4H-Pyran-4-One
- Summary of Application: It is well known that 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is usually formed in the Maillard reaction and it contributes to the antioxidant properties of Maillard reaction intermediates .
- Methods of Application: A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity .
- Results or Outcomes: It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities. In particular, the hydroxyl group at the olefin position exhibited a remarkable impact on the antioxidant activity of DDMP .
Safety And Hazards
This would involve discussing any known health risks associated with the compound, as well as appropriate safety precautions when handling it.
Zukünftige Richtungen
This could involve discussing potential future research directions, such as new synthetic methods or potential applications for the compound.
Please note that the availability of this information can vary depending on the compound . For a specific compound, it’s always a good idea to consult reliable sources or speak with a chemistry professional.
Eigenschaften
IUPAC Name |
methyl 2-(3-methoxyphenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,11(13)15-4)9-6-5-7-10(8-9)14-3/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSBGHWTPTUGCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619383 | |
| Record name | Methyl 2-(3-methoxyphenyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-methoxyphenyl)-2-methylpropanoate | |
CAS RN |
32454-33-4 | |
| Record name | Methyl 2-(3-methoxyphenyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



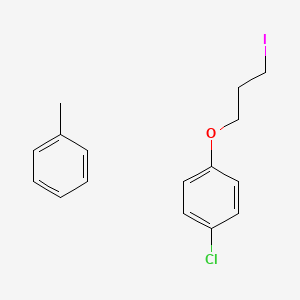
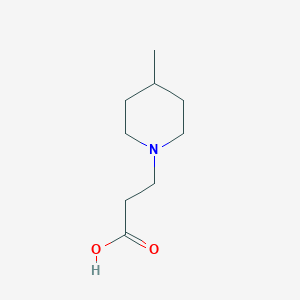

![4-Chloro-1H-benzo[d]imidazol-2-amine](/img/structure/B1603186.png)
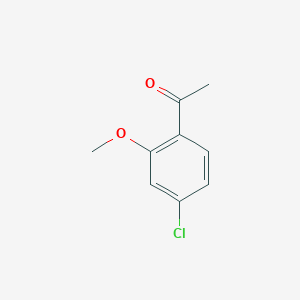
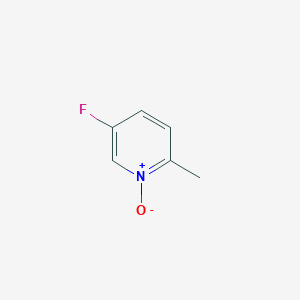
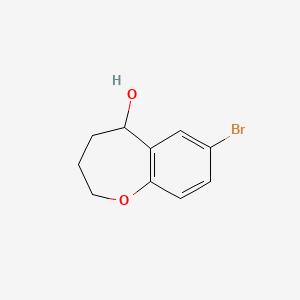
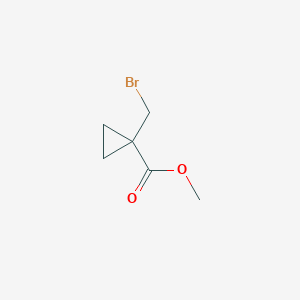
![[4-(Hydroxymethyl)oxan-4-yl]methanol](/img/structure/B1603194.png)
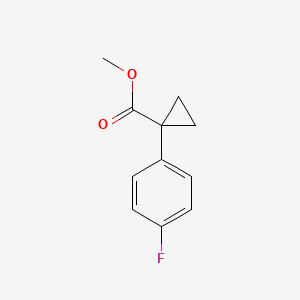
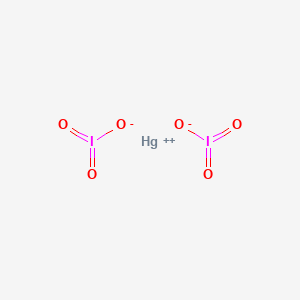
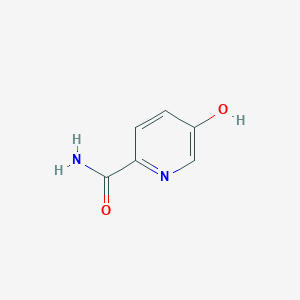
![Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]-](/img/structure/B1603201.png)
